4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide
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Overview
Description
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a chemical compound with a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of reagents such as hydrazine, carboxylic acids, and cyclopropyl derivatives under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce modified piperidine compounds .
Scientific Research Applications
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperidine moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine
- 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the isopropyl-substituted piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-9(2)15-14(19)18-7-5-11(6-8-18)13-17-16-12(20-13)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIIJVRYIGZMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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